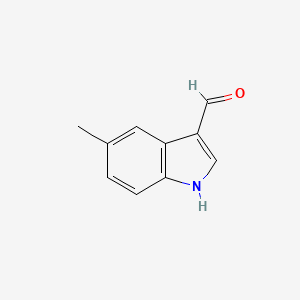

5-Methyl-1H-indol-3-carbaldehyd

Übersicht

Beschreibung

5-Methyl-1H-indole-3-carbaldehyde is a useful reagent for regio- and enantioselective preparation of N-alkylated indole- and pyrrole-3-carbaldehydes . It is a heterocyclic indole aldehyde .

Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

1H-Indole-3-carbaldehyde (1H-I3A) was investigated experimentally by NMR (1H-NMR and 13C-NMR in solution form), FT-Raman, FT-IR, UV-Visible and quantum chemically by DFT approach .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical and Chemical Properties Analysis

The molecular weight of 5-methyl-1H-indole-3-carbaldehyde is 159.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Mehrkomponentenreaktionen

5-Methyl-1H-indol-3-carbaldehyd und seine Derivate sind essentielle und effiziente chemische Vorläufer für die Erzeugung biologisch aktiver Strukturen. Sie spielen eine bedeutende Rolle in Mehrkomponentenreaktionen (MCRs), die den Zugang zu komplexen Molekülen ermöglichen . MCRs sind in der Regel hochproduktiv, einfach durchzuführen, zeitsparend und kostengünstig .

Synthese aktiver Moleküle

1H-Indol-3-carbaldehyd und seine Derivate, einschließlich 5-Methyl-1H-indol-3-carbaldehyds, sind ideale Vorläufer für die Synthese aktiver Moleküle . Sie sind essentiell für die Erzeugung biologisch aktiver Strukturen, die Carbazol-, Triazol-, Pyrazol-, Pyrimidin-, Chinolin- und Imidazol-Derivate umfassen .

Biosynthese in Pflanzen

In Arabidopsis werden Derivate von Indol-3-carbaldehyd, wie z. B. This compound, aus Tryptophan über die Zwischenprodukte Indol-3-acetaldoxim und Indol-3-acetonitril synthetisiert . Diese Derivate spielen eine wichtige Rolle bei der Pathogenabwehr in Kreuzblütlern .

Synthese des Indol-Phytoalexins Cyclobrassinin

Indol-3-carbaldehyd wird zur Herstellung von Analoga des Indol-Phytoalexins Cyclobrassinin verwendet . Diese Verbindung ist bekannt für ihre antimikrobiellen Eigenschaften und wird von Pflanzen als Reaktion auf einen Pathogenbefall produziert .

Herstellung von Curcumin-Derivaten

This compound kann zur Herstellung von Curcumin-Derivaten verwendet werden . Diese Derivate sind bekannt für ihre antiproliferativen und entzündungshemmenden Eigenschaften .

Synthese von Dibenzylidenaceton-Derivaten

Diese Verbindung kann auch zur stereoselektiven Synthese von Dibenzylidenaceton-Derivaten verwendet werden . Diese Derivate werden als β-Amyloid-Bildgebungssonden verwendet, die für die Untersuchung der Alzheimer-Krankheit von entscheidender Bedeutung sind .

Wirkmechanismus

5-methyl-1H-indole-3-carbaldehyde: (referred to as I3A) is a biologically active metabolite. Its primary target is the aryl hydrocarbon receptor (AhR) , which is expressed in intestinal immune cells. When I3A binds to AhR, it acts as a receptor agonist, stimulating downstream signaling pathways .

Mode of Action:

Upon binding to AhR, I3A activates the transcription of specific genes. One notable outcome is the increased production of interleukin-22 (IL-22) . IL-22 plays a crucial role in mucosal reactivity and immune responses in the gut. Thus, I3A facilitates mucosal defense mechanisms by enhancing IL-22 expression .

Biochemical Pathways:

The AhR-I3A complex triggers a cascade of events that affect various cellular processes. These include immune modulation, inflammation regulation, and tissue repair. The downstream effects involve multiple signaling pathways, such as the JAK-STAT pathway and the NF-κB pathway .

Result of Action:

Molecularly, I3A’s action leads to increased IL-22 production, promoting mucosal immunity and tissue repair. At the cellular level, it enhances barrier function and contributes to gut homeostasis .

Action Environment:

Environmental factors, such as diet, gut microbiota, and exposure to xenobiotics, influence I3A’s efficacy. For instance:

Eigenschaften

IUPAC Name |

5-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNQWTPWKNDRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293350 | |

| Record name | 5-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52562-50-2 | |

| Record name | 52562-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

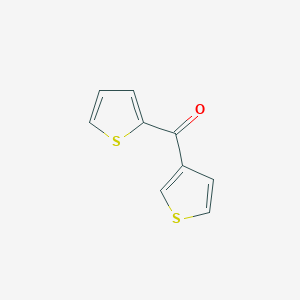

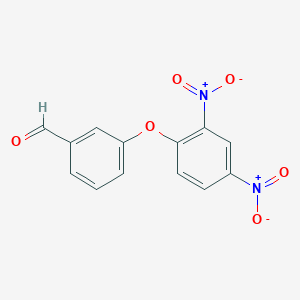

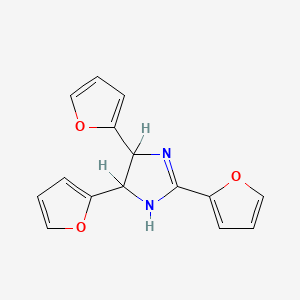

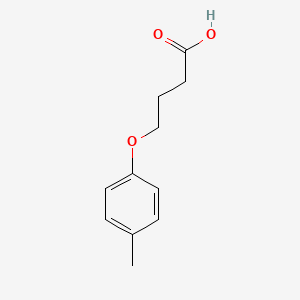

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.